

# Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

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## Compound of Interest

Compound Name: (1R)-1-(Oxetan-3-yl)ethanol

CAS No.: 2375165-27-6

Cat. No.: B6351807

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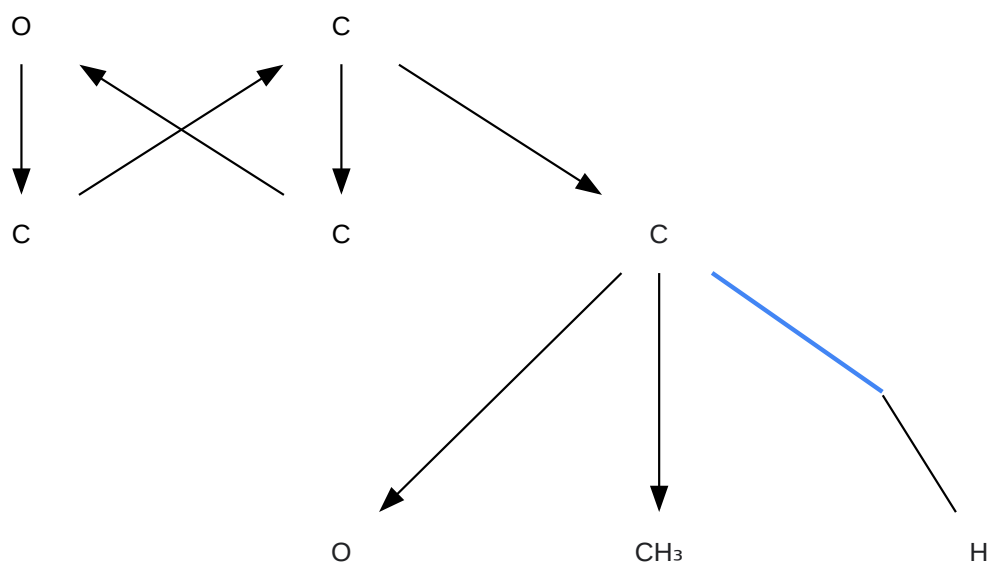
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacokinetic properties is paramount. Among the emergent motifs, the oxetane ring has garnered significant attention as a versatile and impactful structural unit.<sup>[1][2]</sup> This small, polar, four-membered heterocycle is increasingly utilized as a strategic bioisostere for more common groups like gem-dimethyl and carbonyl functionalities.<sup>[2][3]</sup> Its incorporation into a lead compound can profoundly enhance aqueous solubility, improve metabolic stability, and introduce a favorable three-dimensional geometry, thereby increasing target selectivity.<sup>[2][4]</sup>

This guide provides a comprehensive technical overview of **(1R)-1-(Oxetan-3-yl)ethanol**, a chiral building block that exemplifies the strategic advantages of the oxetane scaffold. As a secondary alcohol appended to the strained ring system, this molecule offers multiple vectors for chemical modification, making it a valuable tool for researchers, scientists, and drug development professionals aiming to navigate complex biological targets and optimize drug candidates.

## Molecular Structure and Identifiers

**(1R)-1-(Oxetan-3-yl)ethanol** is a chiral molecule featuring a secondary alcohol on an ethyl substituent attached to the 3-position of an oxetane ring. The "(1R)" designation specifies the stereochemistry at the carbinol center.

Structure of (1R)-1-(Oxetan-3-yl)ethanol



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Caption: 2D structure of **(1R)-1-(Oxetan-3-yl)ethanol** highlighting the R-stereocenter.

Identifier	Value
IUPAC Name	(1R)-1-(Oxetan-3-yl)ethanol
Synonyms	(R)-1-(Oxetan-3-yl)ethan-1-ol
CAS Number	2375165-27-6 (for the (1S) isomer); 1510447-35-4 (for the racemate)[5][6]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> [5][6]
Molecular Weight	102.13 g/mol [5][6]
SMILES	CC1COC1[7]
InChI	InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1[7]
InChIKey	WAHUSPCROMGYQZ-SCSAIBSYSA-N[7]

## Physicochemical Properties

The physical properties of this compound are largely dictated by the polar oxetane and hydroxyl groups, which favor aqueous solubility, and its low molecular weight. The data below corresponds to the racemic mixture unless otherwise specified.

Property	Value	Source(s)
Boiling Point	204.5 ± 8.0 °C (at 760 mmHg)	[6]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[6]
Flash Point	95.4 ± 12.7 °C	[6]
logP (Octanol-Water Partition Coefficient)	-0.81	[6]
Computed XLogP3	-0.1 (for the (1S) isomer)	[5]
Index of Refraction	1.463	[6]

The negative logP value is a key indicator of the molecule's hydrophilicity, a desirable trait in drug development for improving the solubility profile of more lipophilic parent structures.[2][4]

## Spectroscopic Characterization

While specific experimental spectra for the pure (1R)-enantiomer are not publicly available, its spectroscopic fingerprint can be reliably predicted based on its structure. This data is crucial for reaction monitoring and quality control.

Technique	Expected Observations
<sup>1</sup> H NMR	- A broad singlet for the hydroxyl proton (-OH).- A multiplet for the carbinol proton (-CH(OH)-).- Complex multiplets for the oxetane ring protons (-CH- and -CH <sub>2</sub> -).- A doublet for the terminal methyl group (-CH <sub>3</sub> ).
<sup>13</sup> C NMR	Five distinct signals corresponding to the five carbon atoms in unique chemical environments.
Infrared (IR) Spectroscopy	- A strong, broad absorption band around 3400-3300 cm <sup>-1</sup> due to the O-H stretching of the alcohol.- C-H stretching absorptions in the 3000-2850 cm <sup>-1</sup> region.- A prominent C-O stretching band around 1150-1050 cm <sup>-1</sup> for the secondary alcohol and the oxetane ether linkage.
Mass Spectrometry (MS)	- A molecular ion peak (M <sup>+</sup> ) at m/z = 102.0681.- Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), or cleavage of the ethyl side chain.

## Synthesis and Chemical Reactivity

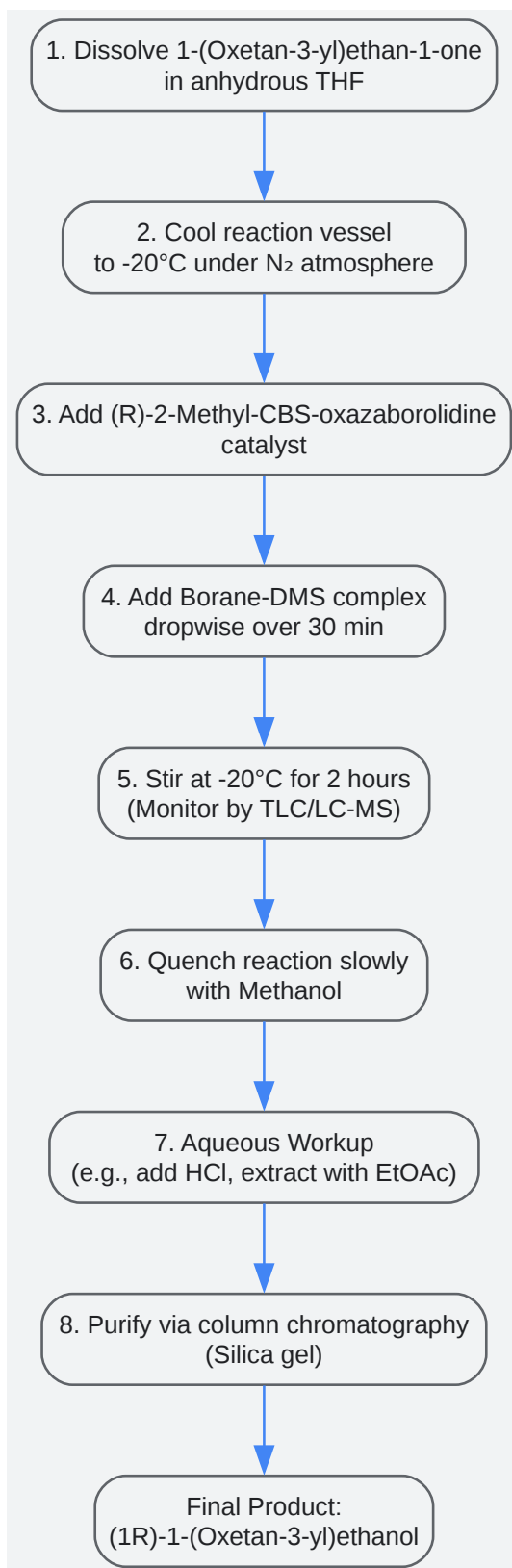
### Chemical Reactivity

The reactivity of **(1R)-1-(Oxetan-3-yl)ethanol** is dominated by two key features:

- The Secondary Alcohol: This functional group can undergo standard alcohol reactions, such as oxidation to the corresponding ketone (1-(oxetan-3-yl)ethan-1-one), esterification, or etherification. This serves as the primary handle for incorporating the molecule into larger structures.
- The Oxetane Ring: While more stable than an epoxide, the oxetane ring possesses significant ring strain (approx.  $106 \text{ kJ}\cdot\text{mol}^{-1}$ ) and can be opened under certain nucleophilic or acidic conditions, a property that is less commonly exploited when the motif is intended to be a stable bioisostere.[1] The oxygen atom also acts as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.[3]

## Synthetic Approach: Asymmetric Reduction

A robust and field-proven method for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. In this case, **(1R)-1-(Oxetan-3-yl)ethanol** can be reliably prepared from 1-(oxetan-3-yl)ethan-1-one. The use of a chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) reagent, ensures the desired stereochemical outcome with high enantiomeric excess.



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